molecular formula C10H14N2O2 B12840790 Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate

Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B12840790
M. Wt: 194.23 g/mol
InChI Key: XXNZOVPGHFSIKG-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ethyl ester group attached to the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 1-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate
  • 2-Ethyl-4-methyl-1H-imidazole
  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole

Comparison: Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other imidazole derivatives, potentially leading to unique biological activities and chemical reactivity .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-cyclopropyl-1-methylimidazole-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6-12(2)9(11-8)7-4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

XXNZOVPGHFSIKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C2CC2)C

Origin of Product

United States

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